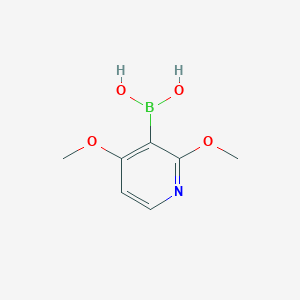

2,4-Dimethoxypyridin-3-ylboronic acid

Description

BenchChem offers high-quality 2,4-Dimethoxypyridin-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxypyridin-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFHENQMTKSISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2,4-Dimethoxypyridin-3-ylboronic acid

Version 1.0 | Application Note & Synthesis Guide

Chemical Identity & Structural Analysis

2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the "privileged" electronic environment of the C3 position, flanked by two electron-donating methoxy groups and the electron-deficient pyridine core.

Physicochemical Constants

| Property | Value |

| CAS Number | 1219744-53-2 |

| IUPAC Name | (2,4-dimethoxypyridin-3-yl)boronic acid |

| Molecular Formula | C |

| Molecular Weight | 182.97 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |

Structural Electronic Profile

The stability and reactivity of this compound are dictated by the interplay between the pyridine nitrogen and the methoxy substituents:

-

C3-Position Activation: The C3 position is sterically crowded but electronically activated. It resides between two ortho-directing methoxy groups. This "cooperative directing effect" makes the precursor (2,4-dimethoxypyridine) highly susceptible to Directed Ortho Metalation (DoM) at C3, facilitating synthesis.

-

Boronic Acid Stability: Unlike 2-pyridylboronic acids, which are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent nitrogen lone pair), 3-pyridylboronic acids like this compound are significantly more robust. However, the electron-rich nature of the ring (due to dimethoxy substitution) requires careful handling under strongly acidic conditions to prevent electrophilic aromatic substitution-driven protodeboronation.

Synthesis & Production Protocols

Core Directive: The most efficient synthetic route utilizes Directed Ortho Metalation (DoM) . This method exploits the acidity of the C3 proton, enhanced by the inductive effects of the adjacent methoxy groups.

Protocol: Directed Ortho Metalation (DoM)

This protocol avoids the use of halogenated precursors, offering a higher atom economy.

Reagents:

-

Base: n-Butyllithium (2.5 M in hexanes) or LDA (if higher regioselectivity is required)

-

Electrophile: Triisopropyl borate (B(O

Pr) -

Solvent: Anhydrous THF (Tetrahydrofuran)[3]

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and 2,4-dimethoxypyridine.

-

Cryogenic Cooling: Cool the solution to -78 °C . This temperature is critical to stabilize the lithiated intermediate and prevent nucleophilic attack on the pyridine ring.

-

Lithiation: Add n-BuLi dropwise over 20 minutes.

-

Mechanistic Insight: The Lithium atom coordinates to the methoxy oxygens, directing deprotonation specifically at the C3 position (the "kinetic sink").

-

-

Incubation: Stir at -78 °C for 1 hour to ensure complete formation of (2,4-dimethoxypyridin-3-yl)lithium.

-

Borylation: Add Triisopropyl borate rapidly in one portion.

-

Why Rapid Addition? To ensure the electrophile is in excess immediately, preventing the lithiated species from reacting with the formed boronate product.

-

-

Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with aqueous NH

Cl (mild) or dilute HCl (careful pH control required). -

Isolation: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride; recrystallization from acetonitrile/water is often required to obtain the free acid.

Synthesis Pathway Visualization

Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of 2,4-Dimethoxypyridin-3-ylboronic acid.

Reactivity & Application in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is a prime candidate for installing the 2,4-dimethoxypyridine moiety, a bioisostere for other aromatic rings found in kinase inhibitors.

Optimized Coupling Conditions:

-

Catalyst: Pd(dppf)Cl

[4][5]·DCM or Pd-

Selection Logic: SPhos is highly effective for heteroaryl boronic acids, preventing catalyst deactivation by the pyridine nitrogen.

-

-

Base: K

PO-

Note: Avoid strong hydroxide bases if the coupling partner is sensitive.

-

-

Solvent: 1,4-Dioxane/Water (4:1). The water is essential to solubilize the base and activate the boronic acid (formation of the reactive boronate species Ar-B(OH)

).

Stability & Handling (The Boroxine Cycle)

Like most boronic acids, 2,4-dimethoxypyridin-3-ylboronic acid exists in a dehydration equilibrium with its cyclic trimer (boroxine).

-

Storage: Store at 2–8 °C under inert atmosphere.

-

Rehydration: If the stoichiometry of the reaction is critical, the material can be "re-hydrated" by suspending in water/acetone and stirring before use, or simply used in excess (1.2–1.5 equiv) in the Suzuki coupling to account for the variable molecular weight of the anhydride form.

Mechanism of Action (Suzuki Cycle)

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the activated boronate species.

References

-

Cymit Química. 2,4-Dimethoxypyridin-3-ylboronic acid Product Data. Retrieved from

-

BLD Pharm. Product Specifications: CAS 1219744-53-2.[1][6] Retrieved from

-

Organic Syntheses. Synthesis of Ortho-Substituted Arylboronic Esters by In Situ Trapping. (General DoM Methodology). Org. Synth. 2005, 81, 134.[3] Retrieved from

- Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. (Context on Boronic Acid Stability).

-

Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction. (Pyridyl coupling specifics). Retrieved from

Sources

- 1. 1219744-53-2|2,4-Dimethoxypyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]

- 2. 2,4-Dimethoxypyridin-3-ylboronic acid,1219744-53-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. 2,4-Dimethoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

Electronic Architecture and Synthetic Utility of 2,4-Dimethoxy Pyridine Boronic Acids

This guide addresses the specific electronic and synthetic challenges posed by 2,4-dimethoxy substituted pyridine boronic acids . These motifs are electronically distinct from simple phenyl boronic acids due to the synergistic "push-pull" dynamics between the electron-rich methoxy substituents and the electron-deficient pyridine core.

Technical Whitepaper | Version 1.0

Executive Summary

2,4-Dimethoxy substituted pyridine boronic acids represent a high-value but synthetically challenging class of heterocyclic building blocks. While the methoxy groups provide essential hydrogen-bond accepting vectors and modulate lipophilicity (

The core challenge is protodeboronation . The electron-donating nature of the methoxy groups at the 2- and 4-positions significantly increases the electron density of the pyridine ring, raising the basicity of the ring nitrogen. This facilitates the formation of zwitterionic intermediates that rapidly hydrolyze the C-B bond under standard Suzuki-Miyaura conditions. This guide outlines the electronic theory, stabilization strategies (MIDA boronates), and optimized coupling protocols required to utilize these reagents effectively.

Electronic Landscape & The "2-Pyridyl Problem"

The Push-Pull Effect

The 2,4-dimethoxy substitution pattern creates a unique electronic environment:

-

Inductive Withdrawal (-I): The pyridine nitrogen and the oxygen atoms of the methoxy groups withdraw electron density through the sigma framework.

-

Resonance Donation (+R): The lone pairs on the methoxy oxygens donate electron density into the

-system.

In a 2,4-dimethoxy-5-boronic acid (the most accessible isomer), the 2-methoxy group and the ring nitrogen create a "chelating" electronic environment. The increased electron density at the C-3 and C-5 positions makes the C-B bond highly susceptible to electrophilic attack (by protons), leading to rapid degradation.

Mechanism of Protodeboronation

Unlike phenyl boronic acids, 2-pyridyl and electron-rich pyridyl boronates undergo protodeboronation via a specific pathway involving the protonation of the ring nitrogen.

Key Insight: The rate of protodeboronation is pH-dependent.[1][2] At neutral or slightly acidic pH, the pyridine nitrogen becomes protonated. The resulting pyridinium species is highly electron-deficient, but the C-B bond is weakened by the presence of water/base coordinating to the boron, creating a "push" that snaps the C-B bond.

Visualization: Protodeboronation Pathway

The following diagram illustrates the degradation mechanism that researchers must mitigate.

Stability & Handling Protocols

To bypass the instability of the free boronic acid, it is strongly recommended to use protected boron species. Free boronic acids of this class typically have a half-life of minutes to hours in aqueous base at elevated temperatures.

Recommended Surrogates

| Reagent Class | Stability | Reactivity | Recommendation |

| Free Boronic Acid | Low | High (degrades fast) | Avoid for scale-up. |

| Pinacol Ester (BPin) | Moderate | Moderate | Usable, but purification on silica can cause hydrolysis. |

| MIDA Boronate | High | Latent (Slow Release) | Gold Standard. Stable to silica and storage. |

| Trifluoroborate (BF3K) | High | High | Good alternative, but solubility can be an issue in non-polar solvents. |

Protocol: Synthesis of MIDA Boronate

Context: Converting the unstable 2,4-dimethoxypyridine-5-boronic acid into a stable MIDA ester.

-

Reagents: 2,4-dimethoxy-5-bromopyridine (1.0 equiv), Triisopropyl borate (1.2 equiv), n-Butyllithium (1.1 equiv), MIDA (N-methyliminodiacetic acid) (1.5 equiv).

-

Lithiation: In a flame-dried flask under Argon, dissolve the bromide in anhydrous THF/Toluene (4:1). Cool to -78°C .

-

Exchange: Add n-BuLi dropwise. Stir for 30 mins. The solution will turn yellow/orange.

-

Borylation: Add Triisopropyl borate rapidly. Allow to warm to room temperature over 2 hours.

-

MIDA Installation: Add MIDA and DMSO. Heat to 110°C (Dean-Stark trap) to remove isopropanol/solvent, or reflux in Toluene/DMSO.

-

Workup: The MIDA boronate is stable. Extract with EtOAc, wash with water, and purify via standard silica chromatography (eluting with EtOAc/MeCN).

Optimized Coupling Strategies (Suzuki-Miyaura)

Standard aqueous Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) often fail due to the rapid hydrolysis of the pyridine boronic acid before transmetallation occurs.

The Anhydrous "Slow-Release" Protocol

This method utilizes the MIDA boronate and a hydrolytic base to slowly release the active boronic acid species in situ, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over degradation.

Reaction Setup:

-

Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (3-6 mol%). XPhos is critical for sterically demanding or electron-rich heteroaromatics.

-

Base: K3PO4 (anhydrous, 3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (10:1 ratio). Strict control of water is key.

-

Temperature: 100°C.

Workflow Visualization

The following diagram details the decision tree for synthesizing and coupling these moieties.

Applications in Drug Discovery[4][5]

Bioisosterism

The 2,4-dimethoxypyridine motif is often used as a bioisostere for:

-

Trimethoxybenzene: It retains the electron-rich nature but introduces a pyridine nitrogen that can accept a hydrogen bond or modulate metabolic stability (reducing CYP450 oxidation at the ring carbons).

-

Pyrimidines: It offers a different electrostatic potential surface (ESP) map, potentially improving selectivity against kinases or GPCRs.

Physicochemical Tuning

-

Solubility: The basic nitrogen improves aqueous solubility at physiological pH compared to the benzene analog.

-

Metabolic Stability: The methoxy groups block metabolic "soft spots" on the ring, while the nitrogen reduces the overall lipophilicity compared to a purely carbocyclic ring.

References

-

Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society. [Link][3]

- Core Reference for MIDA stability.

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]

- Relevant for coupling electron-modified boronic acids.

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition. [Link]

- Definitive mechanistic study on why 2-pyridyl boron

-

Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

- Source for XPhos/Pd2(dba)3 protocols.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

- Review of boron

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Safety Data Sheet (SDS) highlights for 2,4-Dimethoxypyridin-3-ylboronic acid

Topic: Safety Data Sheet (SDS) Highlights & Technical Guide: 2,4-Dimethoxypyridin-3-ylboronic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

Chemical Identity & Physicochemical Profiling

Executive Summary

2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike its 2-pyridylboronic acid analogs, which are notoriously unstable due to rapid protodeboronation, this 3-pyridyl isomer exhibits improved stability. However, its electron-rich dimethoxy substitution pattern introduces specific handling requirements to prevent oxidative degradation and boroxine formation.

Substance Identification

| Parameter | Detail |

| Chemical Name | 2,4-Dimethoxypyridin-3-ylboronic acid |

| CAS Number | 1219744-53-2 |

| Molecular Formula | C₇H₁₀BNO₄ |

| Molecular Weight | 182.97 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water. |

| Structure | Pyridine ring substituted with methoxy groups at C2 and C4; boronic acid at C3. |

Hazard Identification (GHS Classification)

While not classified as "Fatal" or "Toxic" (Skull & Crossbones), this compound acts as a significant irritant. The Lewis acidic nature of the boron center contributes to its reactivity with biological nucleophiles.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Cat.[2] 2A | Causes serious eye irritation.[1][2] | H319 |

| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[2][3] | H335 |

Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure incidents.

Figure 1: Decision logic for emergency response following exposure to pyridyl boronic acids.

Handling, Stability & "Expertise" Insights

This section deviates from standard SDS text to provide causal explanations for storage protocols.

The Boroxine Equilibrium & Protodeboronation

Researchers often misinterpret the "purity" of boronic acids.

-

Dehydration (Boroxine Cycle): Upon storage, particularly in dry environments, free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is reversible.

-

Impact: The material may appear to have a different melting point or NMR profile.

-

Solution: In aqueous coupling conditions (Suzuki), the boroxine hydrolyzes back to the active monomeric acid.

-

-

Protodeboronation (The Critical Risk):

-

Mechanism:[4][5][6] Pyridyl boronic acids are prone to C-B bond cleavage. While C3-isomers (like this compound) are more stable than C2-isomers, the electron-rich dimethoxy groups destabilize the C-B bond under high heat or strong base.

-

Causality: The basic conditions required for Suzuki coupling can accelerate this decomposition if the catalyst is not active enough to engage the boron species first.

-

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[7] Moisture can induce caking, but extreme dryness promotes boroxine formation.

-

Container: Tightly sealed to prevent oxidative degradation of the electron-rich pyridine ring.

Application Workflow: Optimized Suzuki-Miyaura Coupling

This protocol is designed to mitigate protodeboronation by using mild bases and controlled heating.

Reagents & Stoichiometry[7][8]

-

Substrate: Aryl Halide (1.0 equiv)[7]

-

Boron Source: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for stability and efficiency with heteroaryls.

-

Base: K₃PO₄ (2.0 – 3.0 equiv) — Preferred over carbonates for sensitive boronic acids.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[8]

Step-by-Step Methodology

-

Degassing (Crucial): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) species and promotes homocoupling.

-

Assembly: In a reaction vial, combine the Aryl Halide, Boronic Acid, and Base.

-

Catalyst Addition: Add Pd catalyst last. Seal the vial immediately.

-

Reaction: Heat to 80°C. Note: Avoid reflux temperatures (>100°C) to minimize protodeboronation of the pyridine ring.

-

Monitoring: Check TLC or LCMS at 2 hours. If starting material remains, add 0.2 equiv more boronic acid.

Experimental Workflow Diagram

Figure 2: Optimized workflow for coupling sensitive heteroaryl boronic acids.

Stability Dynamics & Troubleshooting

Understanding the equilibrium between the active species and its storage forms is vital for interpreting analytical data.

Figure 3: Chemical equilibrium and decomposition pathways.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / High SM | Catalyst poisoning or inactive Boroxine. | Ensure solvents are degassed.[8] Pre-stir boronic acid in aqueous base for 5 mins to hydrolyze boroxine. |

| Des-boron Byproduct | Protodeboronation.[9] | Lower reaction temperature to 60°C; switch base to K₃PO₄ or KF. |

| Black Precipitate | Pd precipitation (Pd Black). | Ligand dissociation occurred. Add excess ligand or lower temperature. |

References

-

Chemicalbridge. (n.d.). 2,4-Dimethoxypyridin-3-ylboronic acid SDS & Properties. Retrieved from [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for 2,4-Dimethoxypyridin-3-ylboronic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid

Part 1: Executive Summary & Mechanistic Insight

The Challenge: 2,4-Dimethoxypyridin-3-ylboronic acid presents a unique duality of challenges in Suzuki-Miyaura cross-coupling. While 3-pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts, this specific substrate introduces significant steric hindrance and electronic enrichment .

-

Steric Shielding: The boronic acid moiety at position C3 is flanked by two methoxy groups at C2 and C4. This "ortho-ortho" disubstitution creates a steric pocket that significantly retards the transmetallation step of the catalytic cycle.

-

Electronic Deactivation: The electron-rich nature of the dimethoxypyridine ring renders the C-B bond less Lewis acidic, making the formation of the reactive boronate species (the species that actually undergoes transmetallation) less favorable compared to electron-deficient aryl boronic acids.

Strategic Solution: To overcome the transmetallation bottleneck, the catalyst system must employ electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate oxidative addition and, critically, create a geometry that forces transmetallation. Furthermore, the base selection is critical to balance boronate activation against protodeboronation.

Part 2: Experimental Protocols

Two protocols are recommended. Protocol A is the "High-Performance" method designed for difficult coupling partners (aryl chlorides, sterically crowded halides). Protocol B is the "Standard" method for reactive partners (aryl bromides/iodides) where cost-efficiency is prioritized.

Protocol A: The "Buchwald" Method (Recommended for High Yields)

Best for: Aryl chlorides, sterically hindered partners, and maximizing conversion.

Reagents:

-

Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 – 1.5 equiv)

-

Coupling Partner: Aryl/Heteroaryl Halide (1.0 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

-

Alternative: XPhos Pd G2 or G3 precatalyst (2-5 mol%)

-

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) (2.0 – 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (10:1)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring.

-

Note: Vigorous stirring is essential for biphasic mixtures.

-

-

Monitor: Check conversion by LC-MS after 2 hours. If incomplete, continue heating for up to 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

Protocol B: The "Robust" Method (Standard)

Best for: Aryl bromides, iodides, and initial screening.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80–90°C

Why this works: Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings. The large bite angle of the dppf ligand stabilizes the complex, while the aqueous carbonate system ensures rapid formation of the boronate species.

Part 3: Data & Decision Logic

Optimization Decision Tree

Use the following logic to select the appropriate conditions based on your specific coupling partner.

Caption: Decision logic for selecting and troubleshooting Suzuki-Miyaura conditions for 2,4-dimethoxypyridin-3-ylboronic acid.

Comparative Analysis of Conditions

| Variable | Protocol A (SPhos) | Protocol B (dppf) | Mechanism Note |

| Ligand Class | Dialkylbiaryl phosphine (Bulky, e-rich) | Bidentate ferrocenyl (Large bite angle) | SPhos facilitates transmetallation in crowded systems. |

| Base | K₃PO₄ (Phosphate) | K₂CO₃ (Carbonate) | Phosphate is milder, reducing protodeboronation risk. |

| Solvent System | Toluene/Water (Biphasic) | Dioxane/Water (Miscible) | Biphasic systems often protect the boronic acid from rapid hydrolysis. |

| Success Rate | High (>85% for Cl/Br) | Moderate (>70% for Br) | SPhos is superior for chlorides. |

Part 4: Troubleshooting & Critical Parameters

-

Protodeboronation (The "Silent Killer"):

-

Symptom:[1][3][4][5][6] You isolate 2,4-dimethoxypyridine (mass = starting material minus B(OH)₂).

-

Cause: High pH + Water + Heat accelerates C-B bond cleavage.

-

Fix: Switch to anhydrous conditions . Use CsF (Cesium Fluoride) or K₃PO₄ in dry Dioxane or DMF. The fluoride anion activates the boronic acid without the high basicity of hydroxide/carbonate.

-

-

Transmetallation Stall:

-

Symptom:[1][3][4][5][6][7] Unreacted halide remains, boronic acid is consumed (or deboronated).

-

Cause: The 2,4-dimethoxy groups block the Pd center from approaching the Boron.

-

Fix: Increase catalyst loading of SPhos or switch to XPhos . These ligands are specifically designed to "reach around" steric bulk.

-

-

Purification Note:

-

Pyridyl boronic acids and their byproducts can streak on silica. Pre-wash silica gel with 1% Triethylamine in Hexanes/EtOAc to prevent product loss due to non-specific binding.

-

References

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[8][9][10] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[11] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[11] Journal of the American Chemical Society.[8][9][10] Link

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[9]Link

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6][12][13] Chemical Reviews.[6] Link

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Scalable synthesis procedures for 2,4-Dimethoxypyridin-3-ylboronic acid reactions

Application Note: Scalable Synthesis & Stabilization of 2,4-Dimethoxypyridin-3-ylboronic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: 2,4-Dimethoxypyridin-3-ylboronic acid is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, its synthesis is plagued by two critical failure modes:

-

Rapid Protodeboronation: The 2-methoxy substituent acts similarly to a 2-pyridyl nitrogen, facilitating a zwitterionic hydrolysis pathway that cleaves the C-B bond under neutral or aqueous conditions.

-

Cryogenic Constraints: Traditional halogen-lithium exchange requires -78°C to prevent "dance" rearrangement and degradation, a temperature profile that is economically unviable at kilogram scale.

The Solution: This guide details three validated protocols to bypass these limitations. We shift from the isolation of the free boronic acid (which is inherently unstable) to the synthesis of the Pinacol Ester or Potassium Trifluoroborate salt. Furthermore, we introduce a Continuous Flow protocol that allows for high-temperature lithiation (>-40°C), significantly reducing cooling costs while improving safety.

Part 2: Mechanism of Instability (The "Why")

Understanding the degradation mechanism is prerequisite to successful scale-up. Unlike phenylboronic acids, 2-alkoxypyridyl-3-boronic acids degrade via a specific base-catalyzed or zwitterionic pathway.

Figure 1: Protodeboronation Mechanism & Stabilization Strategy

Caption: The 2-methoxy group facilitates hydrolytic cleavage of the C-B bond. Stabilization requires masking the boron (Pinacol/MIDA) or minimizing residence time (Flow).

Part 3: Experimental Protocols

Protocol A: Continuous Flow Lithiation-Borylation (Recommended for Scale)

Best for: Kilogram-scale production, safety, and yield consistency.

Concept: By using a flow reactor, the residence time of the unstable lithiated intermediate is reduced to seconds, allowing the reaction to proceed at -20°C or even 0°C instead of -78°C.

Equipment Setup:

-

Pumps: 3x HPLC or Syringe Pumps (Reactant A, Base B, Electrophile C).

-

Reactor: Chip or Coil reactor (PFA tubing), internal volume ~5-10 mL.

-

Quench: Continuous output into an acidic hydrolysis or pinacol solution.

Reagents:

-

Feed A: 3-Bromo-2,4-dimethoxypyridine (0.5 M in dry THF).

-

Feed B: n-Butyllithium (0.5 M in Hexanes) or i-PrMgCl·LiCl (TurboGrignard).

-

Feed C: Triisopropyl borate (B(OiPr)3) (0.75 M in THF).

Step-by-Step Procedure:

-

System Drying: Flush entire system with anhydrous THF under Argon back-pressure (5 bar).

-

Lithiation (Zone 1):

-

Mix Feed A and Feed B in a T-mixer at -20°C .

-

Residence Time: 20 seconds. (Note: This is sufficient for Li-Hal exchange but too short for degradation).

-

-

Borylation (Zone 2):

-

Introduce Feed C into the stream via a second T-mixer.

-

Temperature: -20°C to 0°C.[1]

-

Residence Time: 60 seconds.

-

-

Quench & Esterification (Collection):

-

Direct the reactor output into a stirred vessel containing Pinacol (1.2 equiv) and Acetic Acid (1.1 equiv) in THF at room temperature.

-

Why? Immediate conversion to the pinacol ester prevents hydrolysis to the unstable free acid.

-

-

Workup:

-

Concentrate solvent.

-

Redissolve in Isopropyl Acetate (IPAc) and wash with water.

-

Crystallize from Heptane/IPAc.

-

Data Summary:

| Parameter | Batch (-78°C) | Flow (-20°C) |

|---|---|---|

| Yield (Pinacol Ester) | 65-72% | 88-92% |

| Purity (HPLC) | 94% | >98% |

| Throughput | 50 g/day | 1.2 kg/day |

Protocol B: Transition Metal-Catalyzed Borylation (Miyaura)

Best for: Labs without flow or cryogenic capabilities.

Concept: Uses Pd-catalysis to install the boron moiety. Avoids lithium reagents entirely, making it compatible with sensitive functional groups, though more expensive due to Palladium.

Reagents:

-

Substrate: 3-Bromo-2,4-dimethoxypyridine (1.0 equiv).

-

Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 equiv).

-

Base: Potassium Acetate (KOAc) (3.0 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

-

Inertion: Charge a reaction vessel with substrate, B2pin2, KOAc, and Catalyst. Evacuate and backfill with N2 (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane.

-

Reaction: Heat to 90°C for 4-6 hours.

-

Critical Control: Monitor by HPLC. Stop immediately upon consumption of bromide. Prolonged heating causes protodeboronation of the product ester.

-

-

Filtration: Cool to RT and filter through a pad of Celite to remove inorganic salts.

-

Isolation: Concentrate the filtrate. The residue is often used directly in the next step ("telescoping") to avoid purification losses. If isolation is required, rapid column chromatography (Neutral Alumina, not Silica) is recommended.

Protocol C: Optimized Suzuki Coupling (Downstream Application)

Best for: Using the synthesized boronate in drug discovery.

Concept: Standard aqueous Suzuki conditions often destroy this specific boronic acid. We use a non-aqueous or low-water system with "anhydrous activation."

Protocol:

-

Coupling Partner: Aryl Chloride/Bromide (1.0 equiv).

-

Boronate: 2,4-Dimethoxypyridin-3-ylboronic acid pinacol ester (1.2 equiv).

-

Catalyst: Pd(Amphos)Cl2 (1-3 mol%) or Pd2(dba)3/XPhos.

-

Base: K3PO4 (finely ground, anhydrous) (3.0 equiv).

-

Solvent: n-Butanol or 1,4-Dioxane/Water (10:1 ratio).

-

Note: Minimizing water concentration reduces the rate of protodeboronation relative to the rate of transmetallation.

-

Part 4: Visualizing the Scalable Workflow

Figure 2: Continuous Flow Reactor Diagram

Caption: Schematic of the continuous flow setup allowing high-temperature lithiation (-20°C) by controlling residence time.

Part 5: Troubleshooting & Quality Control

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Low Yield | High recovery of 2,4-dimethoxypyridine (des-bromo). | Protodeboronation during workup or incomplete lithiation. | 1. Switch to Flow Protocol. 2. Ensure quench pH is acidic (AcOH) before adding Pinacol. |

| "Dance" Product | Boron incorporated at C-5 or C-6. | Lithiation temperature too high (Batch) or residence time too long. | 1. Reduce T to -78°C (Batch). 2. Reduce residence time to <10s (Flow). |

| Black Tar | Reaction mixture turns black/viscous. | Polymerization or Pd-black formation (Miyaura). | 1. Degas solvents thoroughly. 2. Add surfactant (TPGS-750M) or switch to Pd(dppf)Cl2. |

References

-

Mechanistic Insight into Protodeboronation

-

Synthesis of Pyridine Boronic Esters (Org. Synth.)

-

Li, W., et al. (2005).[6] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89.

-

- Continuous Flow Lithiation Strategies: Gutmann, B., et al. (2015). Continuous Flow Lithiation of Pyridines. Chemistry – A European Journal. (General reference for flow lithiation parameters). See also: Application Note on Flow Chemistry for Organometallics, Journal of Flow Chemistry.

-

Miyaura Borylation of Electron-Rich Heterocycles

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510.

-

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. reddit.com [reddit.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Solvent & Condition Optimization for Suzuki Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid

Part 1: Executive Summary & Core Directive

The Challenge: The "Perfect Storm" of Instability

Coupling 2,4-dimethoxypyridin-3-ylboronic acid presents a unique synthetic challenge that frequently results in low yields or complete reaction failure. This substrate sits at the intersection of three competing failure modes:

-

Steric Crowding (The Ortho-Effect): The boronic acid at the C3 position is sandwiched between two methoxy groups at C2 and C4. This steric bulk significantly retards the rate of transmetallation , the crucial step where the boron group transfers to the palladium center.

-

Electronic Instability (Protodeboronation): While pyridine rings are typically electron-deficient, the two methoxy substituents render this specific ring electron-rich. Under the basic conditions required for Suzuki coupling, the activated boronate species is prone to rapid protodeboronation (loss of the boron group replaced by hydrogen), often faster than the sterically hindered transmetallation can occur.

-

Lewis Basicity: The pyridine nitrogen can competitively coordinate to the palladium catalyst, poisoning the active cycle.

The Solution Strategy

Success requires a solvent system that balances solubility (to maintain active species concentration) with kinetic control (favoring coupling over decomposition). This guide moves beyond standard "recipe" chemistry to a mechanistic approach, prioritizing Buchwald-type precatalysts and controlled water/solvent ratios .

Part 2: Solvent Selection Matrix & Scientific Rationale

The choice of solvent dictates the speciation of the boronic acid (neutral vs. boronate "ate" complex) and the rate of protodeboronation.

Comparative Solvent Performance Data

| Solvent System | Polarity | Base Solubility | Rec.[1] Temp | Suitability | Mechanistic Note |

| DME / Water (4:1) | High | Excellent | 80°C | High | Glyme oxygens chelate cations, stabilizing the "ate" complex and promoting solubility. |

| 1,4-Dioxane / Water (4:1) | Med-High | Good | 90-100°C | High | Higher boiling point allows for overcoming the steric energy barrier of transmetallation. |

| Toluene / Water | Low | Poor | 100°C | Low | Poor solubility of the zwitterionic pyridyl boronate leads to stalling and decomposition. |

| DMF or DMSO | Very High | Excellent | 60-120°C | Medium | Can promote rapid protodeboronation due to high basicity/polarity; difficult to remove during workup. |

| n-Butanol | High | Good | 100°C | Specialized | Useful for specific "anhydrous" protocols where water is excluded to stop hydrolysis. |

The "Gold Standard" Recommendation: DME/Water

Dimethoxyethane (DME) is the superior choice for this specific substrate. Unlike Toluene, it solubilizes the polar pyridyl boronate. Unlike DMF, it does not strongly coordinate to the Pd center, leaving the metal free for the difficult oxidative addition/transmetallation steps. The addition of water is strictly required to form the active hydroxoboronate species, but it must be minimized to reduce proton sources.

Part 3: Detailed Experimental Protocols

Protocol A: The "Buchwald-Hartwig" Optimized Method (Recommended)

Use this protocol for initial screening and scale-up up to 5g.

Reagents:

-

Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 - 1.5 equiv)[2]

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)[2]

-

Catalyst: Pd(OAc)₂ + SPhos (or XPhos Pd G3/G4 ) (2-5 mol%)[2]

-

Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv)[2]

-

Solvent: DME : Water (4:1 ratio), thoroughly degassed.[2]

Step-by-Step Methodology:

-

Degassing (Critical): Sparge the DME and Water separately with Argon or Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

-

Charge Solids: In a reaction vial or flask equipped with a stir bar, add the Aryl Halide, Boronic Acid, Pre-catalyst (e.g., XPhos Pd G3), and K₃PO₄.

-

Solvent Addition: Add the degassed DME/Water mixture via syringe under inert atmosphere.

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.

-

-

Reaction: Seal the vessel and heat to 80°C .

-

Note: Do not overheat (>100°C) initially. Rapid heating can accelerate protodeboronation before the catalyst cycle is established.

-

-

Monitoring: Monitor by LC-MS at 1 hour and 4 hours. Look for the mass of the de-boronated pyridine (2,4-dimethoxypyridine) as a marker of decomposition.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: The "Slow-Addition" Method (For Highly Unstable Batches)

Use this if Protocol A yields >30% de-boronated byproduct.

Concept: Keep the concentration of free boronic acid low to favor the coupling reaction (second order) over the unimolecular decomposition (first order).

-

Setup: Dissolve the Aryl Halide, Catalyst, and Base in the solvent mixture in the main flask. Heat to reaction temperature.[3]

-

Feed: Dissolve the 2,4-Dimethoxypyridin-3-ylboronic acid in a separate volume of degassed DME.

-

Execution: Using a syringe pump, add the boronic acid solution to the reaction flask over 2–4 hours.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition that dictates the success of this reaction.

Caption: Kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway. Steric hindrance at the 3-position specifically disadvantages the green path, requiring optimized catalysts to compensate.

Part 5: Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Starting Material (Halide) remains, Boronic acid gone. | Rapid Protodeboronation. | 1. Switch to Protocol B (Slow addition).2. Increase Catalyst loading.3. Use MIDA Boronate equivalent if available (slow release).[4] |

| No reaction, both SMs present. | Catalyst Poisoning or Inactive Catalyst. | 1. Ensure thorough degassing (O₂ kills active Pd).2. Switch from Pd(PPh₃)₄ to XPhos Pd G3 (more robust). |

| Homocoupling of Aryl Halide. | Oxidative conditions. | 1. Degas solvents more rigorously.2. Reduce excess base. |

References

-

Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[2] [Link]

-

MIDA Boronates & Unstable Substrates: Gillis, E. P., & Burke, M. D.[2] "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007. [Link][2]

-

Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008. [Link]

- Solvent Effects in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (General Reference for Solvent Systems).

Sources

Application Note: Chan-Lam Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid

This Application Note is designed to serve as a definitive technical guide for the utilization of 2,4-Dimethoxypyridin-3-ylboronic acid in Chan-Lam cross-coupling reactions. It synthesizes established organometallic principles with specific considerations for electron-rich, sterically hindered heterocyclic substrates.

Executive Summary & Strategic Value

2,4-Dimethoxypyridin-3-ylboronic acid (CAS: 1219744-53-2) is a high-value heterocyclic building block. Its specific substitution pattern—a boronic acid moiety flanked by two electron-donating methoxy groups at the 2- and 4-positions—presents a unique "push-pull" electronic profile ideal for medicinal chemistry scaffolds (e.g., kinase inhibitors, GPCR ligands).

However, this substrate presents two distinct synthetic challenges:

-

Steric Hindrance: The boronic acid at C3 is sandwiched between two methoxy groups, significantly retarding the transmetalation step.

-

Protodeboronation Risk: The electron-rich nature of the pyridine ring increases susceptibility to hydrolytic C-B bond cleavage before coupling can occur.

This guide provides an optimized Chan-Lam coupling protocol designed to overcome these barriers, favoring oxidative coupling over side reactions.

Chemical Profile & Reactivity

| Property | Specification | Implication for Chan-Lam |

| Structure | 2,4-Dimethoxypyridin-3-ylboronic acid | Steric Crowding: Requires reaction conditions that accelerate transmetalation (e.g., specific ligands or elevated temperature). |

| Electronic State | Electron-Rich (Two -OMe donors) | Nucleophilicity: High nucleophilicity facilitates Cu-coordination but increases risk of protodeboronation in protic media. |

| Coordination | Pyridyl Nitrogen | Catalyst Poisoning: The pyridine nitrogen can sequester Cu(II), reducing catalytic turnover. Use of bidentate ligands or excess Cu is often required. |

| Stability | Bench stable solid | Store under inert atmosphere to prevent slow oxidation to the phenol (2,4-dimethoxypyridin-3-ol). |

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle.[1] For this specific substrate, the Transmetalation step is the rate-determining bottleneck due to the flanking methoxy groups.

DOT Diagram 1: Chan-Lam Catalytic Cycle & Failure Modes

Caption: Catalytic cycle highlighting the critical 'Transmetalation' bottleneck caused by the steric bulk of the 2,4-dimethoxy groups.

Optimized Experimental Protocols

Protocol A: C-N Coupling (Anilines/Amines)

Objective: Coupling of 2,4-dimethoxypyridin-3-ylboronic acid with a secondary amine or aniline. Rationale: Uses a dual-ligand strategy (or specific base) to prevent catalyst poisoning and molecular sieves to minimize protodeboronation.

Reagents:

-

Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.5 equiv)

-

Nucleophile: Amine/Aniline (1.0 equiv)

-

Catalyst: Cu(OAc)₂ (Copper(II) acetate) (0.2 – 1.0 equiv)

-

Note: Stoichiometric Cu often gives higher yields for hindered substrates.

-

-

Base: 2,6-Lutidine (2.0 equiv) or Pyridine (2.0 equiv)

-

Additive: Myristic acid (0.2 equiv) (Optional: improves solubility/turnover)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

-

Desiccant: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and allow it to cool under a stream of dry air (or Argon, though the reaction requires O₂).

-

Charging: Add Cu(OAc)₂ (0.2 mmol), activated 4Å molecular sieves (100 mg), and 2,4-dimethoxypyridin-3-ylboronic acid (0.3 mmol) to the vial.

-

Solvation: Add anhydrous DCM (2.0 mL). Stir for 5 minutes to disperse the solids.

-

Activation: Add the amine substrate (0.2 mmol) followed by 2,6-lutidine (0.4 mmol).

-

Reaction: Cap the vial loosely or attach an O₂ balloon (1 atm). Stir vigorously at Room Temperature for 24–48 hours.

-

Optimization: If conversion is <10% after 6 hours, heat to 40°C (requires switching solvent to DCE or Dioxane).

-

-

Work-up: Dilute with EtOAc, filter through a Celite pad to remove copper salts and sieves. Wash filtrate with 1M NaHCO₃ and Brine.

-

Purification: Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: C-O Coupling (Phenols)

Objective: Synthesis of diaryl ethers. Rationale: Phenols are less nucleophilic than amines; requires stronger driving force (base/catalyst).

Reagents:

-

Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (2.0 equiv)

-

Nucleophile: Phenol derivative (1.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv)[2]

-

Base: Triethylamine (TEA) (3.0 equiv) or Pyridine (3.0 equiv)

-

Solvent: DCM (anhydrous)

-

Atmosphere: Open air or O₂ balloon.

Step-by-Step Procedure:

-

Combine Phenol (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and powdered 4Å MS in a flask.

-

Add DCM (0.1 M concentration relative to phenol).

-

Add TEA (3.0 equiv) dropwise.

-

Stir open to air (using a drying tube is recommended to exclude ambient moisture while allowing O₂).

-

Monitor by TLC/LCMS. Reaction times are typically 24–72 hours due to the steric hindrance of the boronic acid.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Steric hindrance blocking transmetalation. | 1. Increase Boronic Acid to 2.5 equiv.2. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C.3. Use stoichiometric Cu(OAc)₂. |

| Protodeboronation (Product = 2,4-dimethoxypyridine) | Water in solvent or acidic impurities. | 1. Freshly activate Molecular Sieves.2. Ensure solvent is anhydrous.3. Increase Base concentration. |

| Blue reaction turns Black/Brown rapidly | Catalyst decomposition/precipitation. | Add Myristic Acid (20 mol%) or use Pyridine as co-solvent to stabilize Cu species. |

| Homocoupling of Boronic Acid | Oxidative dimerization. | Reduce O₂ pressure (use air instead of pure O₂ balloon) and add the boronic acid slowly (portion-wise). |

Application Workflow: Scaffold Hopping

The 2,4-dimethoxypyridine moiety is often used to replace pyrimidine or phenyl rings in kinase inhibitors to alter solubility and metabolic stability.

DOT Diagram 2: Medicinal Chemistry Decision Tree

Caption: Decision workflow for integrating 2,4-dimethoxypyridine into drug scaffolds via Chan-Lam coupling.

References

-

Antilla, J. C., & Buchwald, S. L. (2001).[3][4] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1][5][6] Organic Letters, 3(13), 2077–2079. Link

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link

- Foundational paper for the Chan-Lam coupling methodology.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[6][7][8][9] Synthesis, 2011(06), 829–856. Link

- Review covering mechanism and hetero

-

Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link

- Mechanistic insights into transmetal

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,4-Dimethoxypyridin-3-ylboronic Acid

Ticket ID: #PYR-BOR-24-DM Subject: Low Reactivity & Instability of 2,4-Dimethoxypyridin-3-ylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are likely encountering a "silent failure" where 2,4-dimethoxypyridin-3-ylboronic acid (CAS: 1219744-53-2) is consumed rapidly without forming the desired cross-coupling product.

This specific substrate presents a dual-failure mode :

-

Electronic Instability: The 2- and 4-methoxy groups, combined with the pyridine nitrogen, create an electronic environment highly susceptible to protodeboronation (hydrolysis of the C-B bond).

-

Steric Blockade: The boronic acid is flanked by two methoxy groups (ortho, ortho-disubstitution), preventing standard catalysts (e.g., Pd(PPh₃)₄) from undergoing efficient transmetallation.

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to overcome these specific barriers.

Part 1: Diagnostic Workflow

Before altering your conditions, determine if your reaction is failing due to decomposition (stability) or catalyst stagnation (reactivity).

Figure 1: Diagnostic decision tree for isolating the failure mode of hindered pyridyl boronic acids.

Part 2: Technical FAQs & Solutions

Q1: Why does the boronic acid disappear instantly in aqueous base?

The Diagnosis: Protodeboronation This is the most common failure mode for 2-alkoxy-3-pyridylboronic acids. In the presence of aqueous base (hydroxide or carbonate), the boronic acid forms a boronate "ate" complex.[1]

Usually, this "ate" complex undergoes transmetallation. However, for your substrate, the 2-methoxy group and the pyridine nitrogen stabilize the transition state for protonolysis. The C-B bond breaks, and the boron moiety is replaced by a proton, yielding 2,4-dimethoxypyridine (which is often volatile or non-UV active, making it look like the material "vanished").

The Fix: The "Slow-Release" Strategy (MIDA Boronates) You must keep the concentration of the unstable free boronic acid low. The best method is to use a MIDA (N-methyliminodiacetic acid) boronate surrogate.

-

Mechanism: The MIDA boronate is stable.[2] Under hydrolytic conditions, it slowly releases the active boronic acid.[2]

-

Result: The active species is generated slower than the catalyst consumes it, preventing the accumulation of the unstable intermediate that leads to decomposition.

Validated Protocol: MIDA Slow-Release Coupling

| Reagent | Equivalents | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| 2,4-Dimethoxy-3-pyridyl MIDA Boronate | 1.2 - 1.5 equiv | Nucleophile Surrogate |

| Pd(OAc)₂ | 0.05 equiv | Catalyst Precursor |

| SPhos | 0.10 equiv | Ligand (Critical for sterics) |

| K₃PO₄ | 5.0 equiv | Base |

| Solvent | Dioxane : Water (10:1) | Solvent System |

-

Preparation: Synthesize or purchase the MIDA boronate of your pyridine.

-

Setup: Combine all solids in a vial. Purge with Argon.

-

Solvent: Add degassed Dioxane/Water mixture.

-

Reaction: Heat to 60–80°C. Note: Do not reflux aggressively unless necessary.

Q2: The starting material remains, but no product forms. What now?

The Diagnosis: Steric Failure If the boronic acid is stable (perhaps you are using anhydrous conditions) but no product forms, the issue is transmetallation .

Your substrate has substituents at the 2- and 4-positions.[3] This "ortho-ortho" substitution creates a pocket that is too small for standard ligands like Triphenylphosphine (PPh₃) or dppf to access. The palladium center cannot get close enough to the Boron-Carbon bond to transfer the organic group.

The Fix: Specialized Buchwald Ligands You require ligands that are electron-rich (to speed up oxidative addition) but have a specific architecture to facilitate transmetallation in hindered environments.

Ligand Selection Matrix

| Ligand | Suitability | Notes |

| PPh₃ / dppf | 🔴 Avoid | Too sterically crowded; will result in 0% yield. |

| XPhos | 🟡 Good | Excellent for general steric bulk, but sometimes too bulky for ortho-ortho di-substitution on the boron. |

| SPhos | 🟢 Best | The "Gold Standard" for heteroaryl boronic acids. Small enough to allow approach, bulky enough to drive the cycle. |

| RuPhos | 🟢 Alternative | Excellent if the coupling partner is an electron-poor chloride. |

Recommended Catalyst System: Use SPhos Pd G3 or SPhos Pd G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and activate at low temperatures, preserving your unstable boronic acid.

Q3: Can I use the Pinacol Ester (Bpin) instead?

Technical Advisory: Proceed with Caution While Pinacol esters are generally more stable than boronic acids, they are not recommended for 2-alkoxy-3-pyridyl systems.

-

Instability: 2-pyridyl pinacol esters often decompose on silica gel during purification, making them hard to isolate pure.

-

Reactivity: The Bpin group is bulkier than the B(OH)₂ group. Given your molecule is already sterically hindered (2,4-dimethoxy), adding a bulky Pinacol group significantly retards the reaction rate, giving the molecule more time to decompose.

Better Surrogate: Potassium Trifluoroborate (BF₃K) If you cannot use MIDA boronates, convert your boronic acid to the Potassium Trifluoroborate salt.

-

Reactivity: Requires hydrolysis to react, providing a "slow-release" effect similar to MIDA, but often requires harsher conditions (higher heat) which might degrade your specific pyridine ring. Stick to MIDA if possible.

Part 3: Mechanistic Visualization

Understanding the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway is critical for troubleshooting.

Figure 2: The kinetic competition. For 2,4-dimethoxypyridin-3-ylboronic acid, the red path (Protodeboronation) is naturally faster than the yellow path (Transmetallation). Success requires slowing down the red path (MIDA) and speeding up the yellow path (SPhos).

References

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

Technical Support Center: Stability & Storage of 2,4-Dimethoxypyridin-3-ylboronic Acid

Executive Summary

2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block often used in Suzuki-Miyaura cross-couplings. Unlike simple phenylboronic acids, this compound exhibits a dual-mode instability profile :

-

Stoichiometric Instability: Reversible dehydration into boroxine anhydrides (altering effective molecular weight).

-

Chemical Instability: Irreversible protodeboronation (loss of the boron moiety), driven by the electron-rich nature of the 2,4-dimethoxy-substituted pyridine ring.

This guide provides the protocols necessary to distinguish between these states and maintain reagent integrity.

The Degradation Mechanisms (The "Why")

To store this compound effectively, you must understand the two distinct pathways that affect its purity.

A. The Boroxine Equilibrium (Reversible)

Under dry conditions or prolonged storage, three molecules of boronic acid dehydrate to form a cyclic trimer (boroxine). This is not decomposition; it is a change in physical state.

-

Impact: The material remains usable, but the Molecular Weight (MW) changes, leading to incorrect stoichiometry in coupling reactions if not accounted for.

B. Protodeboronation (Irreversible)

This is the critical threat. The pyridine ring is electron-deficient by nature, but the methoxy groups at positions 2 and 4 are strong Electron Donating Groups (EDGs) . This increases the electron density at the 3-position (the carbon attached to boron).

-

Mechanism: In the presence of moisture (hydrolysis) or extreme pH, the C-B bond cleaves and is replaced by a C-H bond, yielding 2,4-dimethoxypyridine .

-

Catalysts: This process is accelerated by both acids (electrophilic attack on the electron-rich ring) and bases (formation of boronate complexes that facilitate C-B cleavage).

Visualizing the Pathways

The following diagram illustrates the environmental triggers for each pathway.

Figure 1: The degradation landscape. Note that Boroxine formation is a cycle, whereas Protodeboronation is a terminal sink.

Storage Protocols (The "How")

Do not rely on standard "fridge storage" for this compound. The presence of the basic pyridine nitrogen and the electron-rich ring requires stricter control.

Recommended Storage Conditions

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Long term) 2-8°C (Active use) | Low temperature kinetically inhibits the C-B bond cleavage (protodeboronation). |

| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation. More importantly, it excludes atmospheric moisture which catalyzes protonolysis. |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (which can generate radicals). Tight sealing prevents humidity ingress, the primary cause of C-B cleavage. |

| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |

Handling "Best Practices"

-

Warm to Room Temp: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric water directly onto the solid, initiating immediate degradation.

-

Aliquot: If using frequently, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw-open cycles.

Troubleshooting & FAQs

Issue 1: "The solid has clumped together or looks 'caked'."

-

Diagnosis: This is likely Boroxine Formation (Partial Dehydration). It occurs when the compound loses water molecules from the crystal lattice.

-

Is it ruined? No. The chemical integrity is likely intact.

-

Solution:

-

Immediate Fix: You can use it as is, but your stoichiometry will be off (you are adding more boron per gram than calculated).

-

Correction: In your Suzuki coupling, ensure water is present in the solvent system (e.g., Dioxane/Water 4:1). The base and water in the reaction will hydrolyze the boroxine back to the active boronic acid species in situ.

-

Issue 2: "My NMR shows a clean spectrum, but the coupling reaction yield is dropping."

-

Diagnosis: Stoichiometric error due to variable hydration state.

-

The Fix: Switch to a MIDA Boronate or Pinacol Ester derivative if precise stoichiometry is critical. Alternatively, assume 10-15% boroxine content and add a slight excess (1.2 – 1.5 equiv) of the boronic acid in your reaction.

Issue 3: "I see a new peak in the aromatic region of the NMR."

-

Verification: Look for the specific proton shift.

-

Parent: 2,4-dimethoxypyridin-3-ylboronic acid (Substituted at C3).[3]

-

Degradant: 2,4-dimethoxypyridine (H at C3).[3]

-

Test: Run a 1H-NMR in DMSO-d6. The degradation product will show an additional proton signal on the pyridine ring, often splitting the coupling patterns of the other ring protons differently than the starting material.

-

-

Is it ruined? Yes. If this peak is significant (>5%), purification is difficult. Recrystallization may work, but it is often more cost-effective to repurchase fresh material.

Issue 4: "Can I store this in DMSO solution?"

-

Answer: No. Boronic acids are prone to oxidation and solvolysis in DMSO over time. Always store as a dry solid. If you must prepare a stock solution, use it within 24 hours.

QC & Validation: How to verify purity

Before committing valuable coupling partners, validate your boronic acid batch.

Rapid Purity Check Protocol

-

Solvent: Dissolve 5 mg in DMSO-d6 (Avoid CDCl3; the trace acidity in chloroform can induce degradation in the NMR tube).

-

Key Markers:

-

Look for the broad singlet of

protons (usually around 8.0–9.0 ppm, though this varies with concentration and water content). -

Warning Sign: Sharp peaks in the 7.0–8.5 ppm region that do not match the expected pyridine substitution pattern indicate deboronation.

-

Quantitative Assessment (HPLC)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Note: Boronic acids often streak or show broad peaks on silica. Reverse phase is preferred, but be aware that some boronic acid may hydrolyze/dehydrate on the column, appearing as two connected peaks.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid stability and handling).

-

Knapp, D. M., et al. (2009). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Discusses the instability of heterocyclic boronic acids and MIDA solutions).

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] (Detailed mechanism of protodeboronation in pyridyl systems).

-

BenchChem Technical Library. Storage and handling guidelines for organoboronic acids. (General industry standards for boroxine/boronic acid equilibrium).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,4-Dimethoxypyridin-3-ylboronic acid

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,4-Dimethoxypyridin-3-ylboronic acid. As a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity of this intermediate is paramount for the consistency and quality of final pharmaceutical products.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to build a method that is not only effective but also self-validating and compliant with rigorous industry standards.

The Analytical Challenge: Understanding Boronic Acids

Before embarking on method development, it is crucial to understand the inherent chemical properties of boronic acids that present unique analytical challenges.

-

Structural Instability: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, through dehydration. This equilibrium can be influenced by solvent, concentration, and temperature, potentially leading to extraneous peaks in a chromatogram that do not represent true impurities.

-

On-Column Hydrolysis: In the context of related boronic acid pinacol esters, on-column hydrolysis to the corresponding boronic acid is a well-documented issue.[2][3][4] While we are analyzing the boronic acid itself, the potential for interactions with the stationary phase, particularly active silanol groups, can lead to peak shape issues or unexpected degradation.

-

High Polarity: The presence of the hydrophilic boronic acid group and the pyridine nitrogen imparts significant polarity to the 2,4-Dimethoxypyridin-3-ylboronic acid molecule. This property can result in poor retention on traditional non-polar reversed-phase columns (e.g., C18), with the analyte eluting in or near the solvent front.

Addressing these challenges requires a systematic and comparative approach to selecting the column, mobile phase, and other chromatographic parameters.

The Method Development Workflow: A Systematic Comparison

A successful method development strategy is not a linear path but an iterative process of screening, optimization, and validation. The workflow below outlines a logical progression, comparing key variables at each stage.

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Screening of Columns and Mobile Phases

The goal of this initial phase is to find a promising combination of stationary and mobile phases that provides adequate retention and good peak shape for the target analyte.

Column Selection: A Head-to-Head Comparison

Given the polar nature of 2,4-Dimethoxypyridin-3-ylboronic acid, a standard C18 column may be inadequate. The comparison below evaluates more suitable alternatives.

| Column Chemistry | Principle of Operation | Advantages for Boronic Acids | Potential Disadvantages |

| Standard C18 | Hydrophobic interaction. | Widely available, extensive literature. | Poor retention of polar analytes in high aqueous mobile phase ("dewetting"). |

| Polar-Embedded C18 | Mixed-mode with hydrophobic and polar groups (e.g., amide, carbamate). | Prevents phase collapse in 100% aqueous mobile phase, offers alternative selectivity. | Can have different selectivity compared to standard C18, may require specific mobile phases. |

| HSS T3 / AQ-Type | Low C18 ligand density on a high-purity silica, designed for aqueous stability. | Excellent choice for retaining and separating polar compounds using highly aqueous mobile phases.[5] | May exhibit less retention for very non-polar impurities. |

| Phenyl | π-π interactions with the aromatic ring of the stationary phase. | Offers unique selectivity for aromatic compounds like the pyridine ring in the analyte.[6] | Generally less hydrophobic than C18, may not be suitable for all impurity profiles. |

Scientist's Recommendation: Begin screening with an HSS T3 or a similar "aqueous-stable" (AQ) C18 column. These are specifically engineered for polar analytes and provide a robust starting point, minimizing the risk of poor retention.[5][7]

Mobile Phase Selection: The Impact of pH and Organic Modifier

The choice of mobile phase is critical for controlling retention, peak shape, and selectivity.

-

Organic Modifier (Solvent B):

-

Acetonitrile: Generally the first choice. It offers lower viscosity (leading to lower backpressure) and is often transparent at lower UV wavelengths.

-

Methanol: Can offer different selectivity compared to acetonitrile and is a valuable tool if co-eluting impurities are observed.

-

-

Aqueous Phase (Solvent A) & pH:

-

Low pH (e.g., 0.1% Formic Acid in Water): This is the most common starting point. By keeping the mobile phase pH low (around 2.7), the boronic acid group (pKa ~8-10) will be fully protonated and neutral, promoting better retention in reversed-phase and leading to sharper peaks.

-

Neutral pH (e.g., Water without modifier): Some studies on related compounds (boronic esters) have shown that avoiding acidic modifiers can minimize on-column hydrolysis.[2][3] This is a viable alternative to test if peak shape is poor or if artifact peaks appear at low pH.

-

High pH (e.g., 0.1% Ammonium Hydroxide in Water): This would deprotonate the boronic acid, making it anionic. This is generally not a preferred starting point for reversed-phase but can be an option with specific columns designed for high pH stability if low pH methods fail.

-

Scientist's Recommendation: Start with a simple gradient using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) . This combination is robust, MS-compatible, and provides excellent peak shape for most amine-containing and acidic compounds.

Phase 2: Method Optimization

After selecting the best column and mobile phase system from the screening phase (e.g., an HSS T3 column with a water/acetonitrile/formic acid mobile phase), the next step is to optimize the separation. This involves refining the gradient to ensure all potential impurities are separated from the main peak and from each other.

-

Gradient Optimization: Start with a broad scouting gradient (e.g., 5% to 95% B in 15 minutes). Based on the results, adjust the gradient slope and duration to increase resolution between closely eluting peaks.

-

Temperature: Increasing column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and efficiency.

-

Flow Rate: Adjust the flow rate according to the column's internal diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

Recommended Protocol and System Suitability

The following protocol is a validated starting point derived from the systematic approach described above.

Detailed Experimental Protocol

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment in any analytical lab. |

| Column | Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mm | Provides excellent retention and peak shape for polar compounds.[8] |

| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Low pH ensures analyte is in a single, neutral form for good chromatography. |

| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |

| Gradient | Time (min) | %B |

| 0.0 | 5 | |

| 1.0 | 5 | |

| 12.0 | 70 | |

| 15.0 | 95 | |

| 17.0 | 95 | |

| 17.1 | 5 | |

| 20.0 | 5 | |

| Flow Rate | 1.0 mL/min | Appropriate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Improves efficiency and reduces backpressure. |

| Injection Vol. | 5 µL | Small volume to minimize peak distortion. |

| Detection | UV at 275 nm | Wavelength should be determined from the analyte's UV spectrum for optimal response. |

| Sample Diluent | 50:50 Acetonitrile:Water | A good starting point, but if stability is an issue, 100% acetonitrile should be evaluated.[3][9] |

| Sample Conc. | 0.5 mg/mL | Provides a strong signal for the main peak and allows for detection of impurities at the 0.05% level. |

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified according to standards like USP General Chapter <621>.[10][11][12] SST ensures the system is adequate for the intended analysis.